(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol is an organic compound featuring an amino group, a thiophene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(thiophen-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with a chiral amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: (3R)-3-oxo-3-(thiophen-3-yl)propan-1-ol.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(thiophen-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(phenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
(3R)-3-amino-3-(furan-3-yl)propan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. This uniqueness makes it valuable in specific applications where the electronic characteristics of the thiophene ring are advantageous.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2/t7-/m1/s1 |
InChI Key |
IBCAXZDSJMQRKQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CSC=C1[C@@H](CCO)N |
Canonical SMILES |
C1=CSC=C1C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.